Cas no 2229316-66-7 (2-(2-methoxy-5-nitrophenyl)butanoic acid)
2-(2-methoxy-5-nitrophenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methoxy-5-nitrophenyl)butanoic acid
- 2229316-66-7
- EN300-1832716
-
- Inchi: 1S/C11H13NO5/c1-3-8(11(13)14)9-6-7(12(15)16)4-5-10(9)17-2/h4-6,8H,3H2,1-2H3,(H,13,14)
- InChI Key: NIPJZXBJGXYNMY-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1C(C(=O)O)CC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 239.07937252g/mol
- Monoisotopic Mass: 239.07937252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 92.4Ų
2-(2-methoxy-5-nitrophenyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832716-0.05g |
2-(2-methoxy-5-nitrophenyl)butanoic acid |
2229316-66-7 | 0.05g |
$900.0 | 2023-09-19 | ||
| Enamine | EN300-1832716-0.1g |
2-(2-methoxy-5-nitrophenyl)butanoic acid |
2229316-66-7 | 0.1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1832716-0.25g |
2-(2-methoxy-5-nitrophenyl)butanoic acid |
2229316-66-7 | 0.25g |
$985.0 | 2023-09-19 | ||
| Enamine | EN300-1832716-0.5g |
2-(2-methoxy-5-nitrophenyl)butanoic acid |
2229316-66-7 | 0.5g |
$1027.0 | 2023-09-19 | ||
| Enamine | EN300-1832716-1.0g |
2-(2-methoxy-5-nitrophenyl)butanoic acid |
2229316-66-7 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1832716-2.5g |
2-(2-methoxy-5-nitrophenyl)butanoic acid |
2229316-66-7 | 2.5g |
$2100.0 | 2023-09-19 | ||
| Enamine | EN300-1832716-5.0g |
2-(2-methoxy-5-nitrophenyl)butanoic acid |
2229316-66-7 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1832716-10.0g |
2-(2-methoxy-5-nitrophenyl)butanoic acid |
2229316-66-7 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1832716-1g |
2-(2-methoxy-5-nitrophenyl)butanoic acid |
2229316-66-7 | 1g |
$1070.0 | 2023-09-19 | ||
| Enamine | EN300-1832716-5g |
2-(2-methoxy-5-nitrophenyl)butanoic acid |
2229316-66-7 | 5g |
$3105.0 | 2023-09-19 |
2-(2-methoxy-5-nitrophenyl)butanoic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-(2-methoxy-5-nitrophenyl)butanoic acid
Introduction to 2-(2-methoxy-5-nitrophenyl)butanoic acid (CAS No. 2229316-66-7)
2-(2-methoxy-5-nitrophenyl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229316-66-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a butanoic acid moiety linked to a nitro-substituted phenyl ring with a methoxy group at the ortho position, exhibits unique structural and functional properties that make it a promising candidate for various biochemical applications.
The molecular structure of 2-(2-methoxy-5-nitrophenyl)butanoic acid consists of a four-carbon chain (butanoic acid backbone) attached to a phenyl ring. The phenyl ring is functionalized with two key substituents: a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 5-position. This specific arrangement of substituents imparts distinct electronic and steric properties to the molecule, influencing its reactivity, solubility, and interaction with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds, particularly those with methoxy substitutions. The nitro group in 2-(2-methoxy-5-nitrophenyl)butanoic acid can serve as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with enhanced biological activity. Additionally, the methoxy group can influence the electronic distribution of the phenyl ring, potentially modulating its binding affinity to biological receptors.
One of the most compelling aspects of 2-(2-methoxy-5-nitrophenyl)butanoic acid is its potential role in drug discovery and development. The compound's structural features suggest that it may interact with enzymes and receptors involved in various disease pathways. For instance, its nitroaromatic core is reminiscent of several bioactive molecules that have shown promise in treating inflammatory disorders, infectious diseases, and even certain types of cancer.
Recent studies have begun to elucidate the biochemical mechanisms by which nitroaromatic compounds exert their effects. The nitro group can be reduced to an amine under specific conditions, leading to the formation of reactive intermediates that may interfere with pathogenic processes. Furthermore, the methoxy substitution can enhance metabolic stability, making the compound more suitable for therapeutic applications. These findings have prompted researchers to investigate 2-(2-methoxy-5-nitrophenyl)butanoic acid as a lead compound for developing novel therapeutic agents.
The synthesis of 2-(2-methoxy-5-nitrophenyl)butanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by nitration and methylation of the phenyl ring, followed by esterification or direct carboxylation to introduce the butanoic acid moiety. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions may also be employed to achieve regioselective functionalization.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-(2-methoxy-5-nitrophenyl)butanoic acid and biological targets. These studies predict that the compound may bind to proteins involved in signal transduction pathways, potentially modulating cellular processes such as inflammation and apoptosis. By leveraging computational tools, researchers can design derivatives with improved pharmacokinetic properties and enhanced target specificity.
The pharmacokinetic profile of 2-(2-methoxy-5-nitrophenyl)butanoic acid is another critical aspect that needs thorough investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to determine its suitability for clinical use. In vitro assays can provide initial insights into these properties, while preclinical animal studies will offer more comprehensive data on its behavior in living organisms.
In conclusion, 2-(2-methoxy-5-nitrophenyl)butanoic acid (CAS No. 2229316-66-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further exploration. As research progresses, additional insights into its mechanisms of action and therapeutic applications are expected to emerge, paving the way for new treatments targeting various human diseases.
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